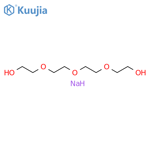

A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols

,

Tetrahedron Letters,

2014,

55(22),

3384-3386